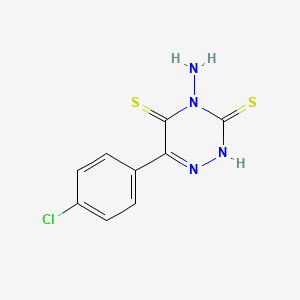
4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazine ring substituted with an amino group, a chlorophenyl group, and two thione groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chlorobenzonitrile with thiourea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as crystallization and chromatography, to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione groups to thiol groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exhibit anticancer activity by inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(4-methylphenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
- 4-Amino-6-(4-fluorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
- 4-Amino-6-(4-bromophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione
Uniqueness
4-Amino-6-(4-chlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to other similar compounds
Properties
CAS No. |
61633-67-8 |
|---|---|
Molecular Formula |
C9H7ClN4S2 |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
4-amino-6-(4-chlorophenyl)-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C9H7ClN4S2/c10-6-3-1-5(2-4-6)7-8(15)14(11)9(16)13-12-7/h1-4H,11H2,(H,13,16) |
InChI Key |
KOABJAAJNVYBFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N(C2=S)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















